Ethyl 4-cyanothiophene-2-carboxylate

Description

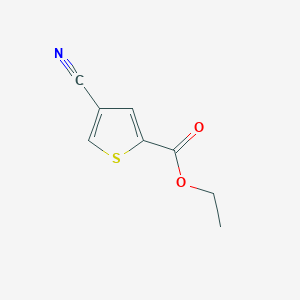

Ethyl 4-cyanothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at the 4-position and an ethyl ester moiety at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the development of anticancer agents. Its synthesis typically involves multi-step reactions, such as Gewald aminolysis or cyclocondensation, followed by functionalization to introduce substituents like cyano and ester groups . The compound’s bioactivity is attributed to its ability to interact with cellular targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, driven by the electron-withdrawing cyano group and the lipophilic ester chain .

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

ethyl 4-cyanothiophene-2-carboxylate |

InChI |

InChI=1S/C8H7NO2S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5H,2H2,1H3 |

InChI Key |

LJVJMSSQZHFUHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyanothiophene-2-carboxylate can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically proceeds under basic conditions and involves the formation of aminothiophene derivatives.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is known for its simplicity and efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is commonly employed in industrial settings due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-cyanothiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of ethyl 4-cyanothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The presence of the cyano and ester groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Cytotoxicity and Anticancer Activity

The anticancer activity of ethyl 4-cyanothiophene-2-carboxylate derivatives has been extensively compared to analogs with varying substituents. Key findings are summarized in Table 1.

Table 1: Cytotoxicity of this compound and Analogous Compounds

*Cancer cell lines: MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS).

Key Observations:

Substituent Effects on Potency :

- Chlorine (Cl) : Compound 5b’s 4-chlorostyryl group significantly enhances cytotoxicity (IC₅₀: 0.8–1.2 μM) by promoting hydrophobic interactions with cellular targets .

- Methoxy (OCH₃) : In compound 8c, the 4-methoxyphenyl group improves metabolic stability but slightly reduces potency compared to 5b .

- Ethoxy (OC₂H₅) : Compound 9’s dual ethoxy groups facilitate membrane penetration, yielding the lowest IC₅₀ values (0.5–0.9 μM) .

Selectivity Trends: Compounds with electronegative substituents (Cl, OCH₃, OC₂H₅) exhibit high selectivity for cancer cells over normal fibroblasts (WI-38), whereas over-functionalized analogs (e.g., compound 4) lose specificity .

Comparison with Non-Cyanated Thiophene Esters

- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (): This analog lacks the cyano group but includes a chlorophenyl moiety. While it shows moderate activity, its IC₅₀ values are 2–3× higher than compound 5b, underscoring the critical role of the cyano group in enhancing target binding .

- Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (): The methylthio group at C5 reduces potency (IC₅₀: ~5 μM) compared to compound 9, likely due to decreased electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.